molecular formula C21H17FN2O3S2 B2636685 4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide CAS No. 941987-47-9

4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide

Cat. No. B2636685
CAS RN: 941987-47-9
M. Wt: 428.5
InChI Key: KWUUUKPXPJUGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The compound also contains a fluorophenyl group and a naphthyl group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 428.5. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

Sulfonamides and Drug Development

Sulfonamides represent a significant class of synthetic antibiotics with a wide range of clinical applications. Beyond their antibacterial properties, these compounds have been explored for their potential in treating various other conditions due to their presence in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and scientific investigations have highlighted the versatility of sulfonamides in drug development, particularly in targeting specific enzymes and receptors critical for disease pathology. For example, sulfonamide derivatives have shown promise as tyrosine kinase inhibitors, HIV protease inhibitors, and agents in cancer therapy, demonstrating the ongoing interest in this class of compounds for therapeutic applications (Gulcin & Taslimi, 2018).

Environmental and Biological Impacts

The environmental persistence and biological impacts of fluorinated compounds, including perfluoroalkyl and polyfluoroalkyl substances (PFAS), have been a subject of extensive research. Studies focusing on the bioaccumulation and toxicity of these compounds in aquatic species have provided valuable data on their environmental fate. While the specific compound "4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide" was not directly studied, understanding the behavior of fluorinated compounds, including their stability, mobility, and bioaccumulation potential, is crucial for assessing environmental risks and designing safer chemicals (Burkhard, 2021).

Analytical and Synthetic Applications

The use of specific sulfonated naphthoquinones in organic synthesis and as analytical reagents exemplifies the importance of sulfonamide derivatives in chemistry. These compounds serve as critical intermediates in the synthesis of complex molecules and have applications in drug manufacturing, highlighting the role of sulfonamide structures in facilitating various chemical transformations and analytical procedures. Although the direct application of "this compound" in these contexts was not mentioned, the ongoing research into sulfonamide-based compounds underscores their utility in scientific and pharmaceutical research (Ribeiro et al., 2022).

Safety and Hazards

The compound is not intended for human or veterinary use and should be used for research purposes only. Specific safety and hazard information is not available in the resources.

Future Directions

Thiazoles, which are part of the compound’s structure, have been the subject of extensive research due to their wide range of biological activities . Future research may focus on exploring the biological activities of this specific compound and its potential applications.

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c22-15-8-10-16(11-9-15)29(26,27)13-3-6-19(25)24-21-23-18-12-7-14-4-1-2-5-17(14)20(18)28-21/h1-2,4-5,7-12H,3,6,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUUUKPXPJUGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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